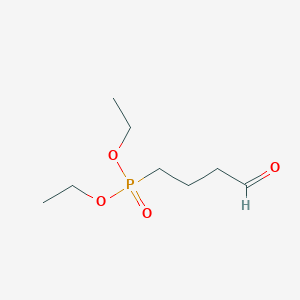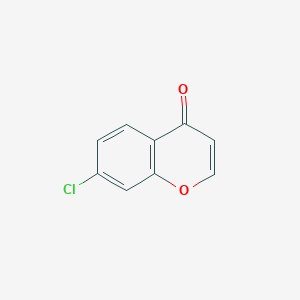
4-Diethoxyphosphorylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diethoxyphosphorylbutanal is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a diethoxyphosphoryl group attached to a butanal backbone. Phosphonic acid esters have garnered significant interest due to their diverse applications in various fields such as medicine, agriculture, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylbutanal typically involves the reaction of butanal with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of butanal, followed by elimination of water to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Diethoxyphosphorylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic conditions.
Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
4-Diethoxyphosphorylbutanal has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 4-Diethoxyphosphorylbutanal and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
- 4-Diethoxyphosphorylmethylphenylboronic acid
- Diethyl benzylphosphonate
- Diethyl phosphite
Comparison: 4-Diethoxyphosphorylbutanal is unique due to its butanal backbone, which imparts distinct chemical properties compared to other phosphonic acid esters. For instance, 4-Diethoxyphosphorylmethylphenylboronic acid contains a boronic acid group, making it suitable for different applications such as sensing and protein manipulation . Diethyl benzylphosphonate, on the other hand, has shown potential as an antimicrobial agent, highlighting the versatility of phosphonic acid esters in medicinal chemistry .
Propiedades
IUPAC Name |
4-diethoxyphosphorylbutanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h7H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJFVVHRWHNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCC=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)



![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)


![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
